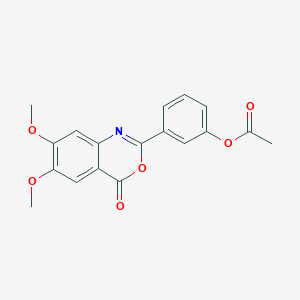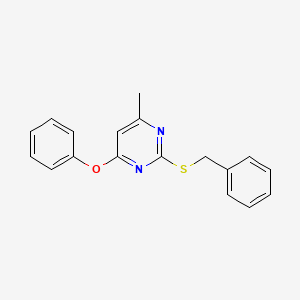![molecular formula C15H18ClNO4 B5795805 methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)
methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate, also known as mCPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperidine and has been synthesized through various methods. In
Wirkmechanismus
MCPP acts as a serotonin receptor agonist, specifically targeting the 5-HT2C receptor. This activation leads to an increase in intracellular calcium and the activation of various signaling pathways. The exact mechanism of action of methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate is not fully understood, but it is thought to contribute to its anxiogenic and antidepressant effects.
Biochemical and Physiological Effects:
methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate can increase heart rate, blood pressure, and body temperature. Additionally, methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate has been shown to increase energy expenditure and decrease food intake, suggesting its potential as an anti-obesity agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate in lab experiments is its ability to act as a serotonin receptor agonist, specifically targeting the 5-HT2C receptor. This allows for the study of the effects of serotonin receptor activation on various physiological and biochemical processes. However, one limitation is the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate to have off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate. One area of interest is the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate as an anti-obesity agent. Further studies are needed to fully understand the mechanisms behind methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate's effects on energy expenditure and food intake. Additionally, the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate as an anxiogenic and antidepressant agent warrants further investigation. Future studies may also explore the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate to act as a therapeutic agent in other areas, such as addiction and pain management.
Synthesemethoden
MCPP can be synthesized through various methods, including the reaction of 4-chlorophenol with chloroacetyl chloride to obtain 4-chlorophenoxyacetyl chloride. This compound can then be reacted with piperidine to obtain methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate. Another method involves the reaction of 4-chlorophenol with chloroacetic acid to obtain 4-chlorophenoxyacetic acid, which can then be reacted with piperidine to obtain methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
MCPP has been studied for its potential therapeutic applications in various areas, including anxiety, depression, and obesity. Studies have shown that methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate acts as a serotonin receptor agonist, which may contribute to its anxiogenic and antidepressant effects. Additionally, methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate has been shown to increase energy expenditure and decrease food intake, suggesting its potential as an anti-obesity agent.
Eigenschaften
IUPAC Name |
methyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-20-15(19)11-6-8-17(9-7-11)14(18)10-21-13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKUYWMJONJKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5795723.png)

![ethyl 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5795738.png)

![1-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5795756.png)
![N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5795763.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)

![N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5795776.png)



![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)